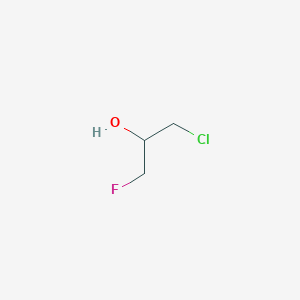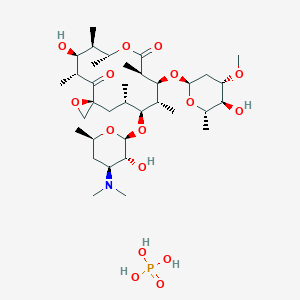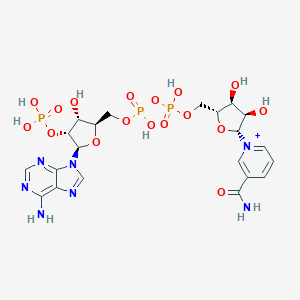
1-Cloro-3-fluoroisopropanol
Descripción general
Descripción
1-Chloro-3-fluoro-2-propanol, also known as CF2OH, is a chemical compound with a wide range of applications in the scientific and industrial fields. CF2OH is a halohydrin, a compound containing one halogen atom and one hydroxyl group, and is used as a building block in organic synthesis. It is a colorless liquid with a sweet smell and is soluble in water. CF2OH is an important reagent in organic synthesis, and its versatility and reactivity make it an ideal choice for a variety of laboratory applications.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
El 1-Cloro-3-fluoroisopropanol se utiliza principalmente como un intermediario farmacéutico . Su estructura molecular le permite ser un bloque de construcción versátil en la síntesis de entidades químicas más complejas. Es particularmente valioso en la creación de compuestos fluorados, que son cada vez más importantes en el diseño de fármacos debido a su capacidad para mejorar la biodisponibilidad y la estabilidad metabólica de los fármacos.
Ciencias Ambientales
En ciencias ambientales, los derivados de este compuesto, como el 1-cloro-3,3,3-trifluoropropeno (HCFO-1233zd), se exploran por su potencial como alternativas ambientalmente amigables a las sustancias tradicionales más dañinas . Se utilizan como agentes espumantes y fluidos de transferencia de calor, con una investigación en curso para desarrollar catalizadores no cromados de alta actividad y nuevas tecnologías de aplicación para estos derivados.
Ciencias de los Materiales
Las propiedades únicas del this compound y sus derivados los hacen útiles en la ciencia de los materiales. Pueden estar involucrados en la síntesis de nanomateriales y polímeros que requieren características específicas, como mayor resistencia, flexibilidad o resistencia química .
Química Analítica
En química analítica, el this compound se puede utilizar para crear estándares y reactivos. Estos son esenciales para varias técnicas analíticas como la cromatografía y la espectrometría de masas, que requieren agentes químicos precisos y confiables para una medición y análisis precisos .
Bioquímica
El papel del compuesto en la bioquímica está relacionado con su uso en la síntesis de análogos fluorados de moléculas biológicas. Estos análogos se pueden utilizar para estudiar los mecanismos enzimáticos o las vías metabólicas, ya que la introducción de un átomo de flúor puede alterar significativamente la reactividad e interacciones de una molécula .
Procesos Industriales
En los procesos industriales, el this compound sirve como intermediario en la producción de productos químicos especiales. Estos productos químicos se utilizan en una amplia gama de aplicaciones, desde la fabricación hasta la investigación y el desarrollo, donde se requieren propiedades químicas específicas .
Safety and Hazards
1-Chloro-3-fluoro-2-propanol is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
This compound is primarily used in research and development , and its specific biological targets are still under investigation.
Pharmacokinetics
Given its chemical structure, it is likely to have certain degree of solubility in water and organic solvents .
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-fluoroisopropanol can be influenced by various environmental factors. For instance, it is stable in acidic solutions but can decompose in alkaline solutions . It is volatile at high temperatures and can lose its toxicity when evaporated .
It is crucial to handle this compound with care due to its potential toxicity .
Propiedades
IUPAC Name |
1-chloro-3-fluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJYZHZWALQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309613 | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453-11-2 | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-chloro-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 453-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPANOL, 1-CHLORO-3-FLUORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M52MM3Q8FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-chloro-3-fluoro-2-propanol synthesized?
A1: 1-Chloro-3-fluoro-2-propanol can be synthesized through the reaction of a specific fluorosulfite with anhydrous fluoride. This fluorosulfite is an intermediate product formed during the reaction of glycols with sulfur tetrafluoride. [] This suggests a multi-step synthesis process where glycols are first reacted with sulfur tetrafluoride under mild conditions, followed by further reaction with anhydrous fluoride to yield the final compound. []
Q2: What influences the regioselectivity of fluorine substitution when synthesizing 1-chloro-3-fluoro-2-propanol from glycols?
A2: The research indicates that when synthesizing 1-chloro-3-fluoro-2-propanol from glycols using sulfur tetrafluoride, the position of fluorine substitution is not random. [] Instead, the specific hydroxyl group within the glycol molecule that gets replaced by fluorine is determined by the electronic properties of the groups attached to the glycol. [] This suggests that electron-withdrawing or electron-donating groups present in the starting glycol molecule can influence the reaction pathway and ultimately dictate which hydroxyl group is preferentially substituted by fluorine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)




![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)

